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Compound of Interest

Compound Name: N,N-Diphenylacetamide

Cat. No.: B359580

For Immediate Release

This guide offers a comparative analysis of the binding affinities of various N,N-
Diphenylacetamide derivatives against a panel of therapeutically relevant enzymes. The
following data, compiled from recent scholarly articles, provides researchers, scientists, and
drug development professionals with a side-by-side look at the potential of this chemical
scaffold in diverse disease areas. All quantitative findings are summarized for direct
comparison, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Inhibitory Activity of N,N-
Diphenylacetamide Derivatives

The inhibitory potential of N,N-Diphenylacetamide and its analogs has been evaluated against
several key enzymes implicated in a range of pathologies. The data below summarizes the
binding energies and inhibitory concentrations of these derivatives, offering a quantitative
comparison of their efficacy.

Cyclooxygenase (COX) Inhibition

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic and
anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[1] Molecular
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docking studies were performed to elucidate the binding interactions and predict the binding
affinity of these compounds.[1]

Docking Score

Compound ID Target Enzyme Reference
(kcallmol)

AKM-1 COX-1 Lower than standard [1]

COX-2 Lower than standard [1]

AKM-2 COX-1 Most Potent [1]

COX-2 Most Potent [1]

AKM-3 COX-1 Lower than standard [1]

COX-2 Lower than standard [1]

Diclofenac (Standard) COX-1 - [1]

COX-2 - [1]

Note: The original study stated that AKM-2 exhibited the least docking scores, indicating the
highest binding affinity, but did not provide the specific numerical values in the abstract.[1]

Cholinesterase, Urease, and Carbonic Anhydrase
Inhibition
N-phenylacetamide derivatives have shown significant inhibitory activity against

cholinesterases (AChE and BuChE), urease, and carbonic anhydrases (hCA), which are
therapeutic targets for Alzheimer's disease, H. pylori infections, and cancer, respectively.[2][3]
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Compound L. .
Derivative Target Enzyme  IC50 / Ki Reference
Class
N- 2-(1H-1,2,4-
henylacetamide  triazol-1-yl)-N-(3-

p. Y YD-NA AChE 6.68 uM [2]
with 1,2,4- methoxyphenyl)a
triazole cetamide
Chromen-2-one

) Compound 22 AChE 0.24 uM [2]
based acetamide
Chromen-2-one

) Compound 40 AChE 0.25 uM [2]
based acetamide
Chromen-2-one

] Compound 43 AChE 0.25 uM 2]
based acetamide
Chromen-2-one )

) General Series BuChE 0.64-30.08 uM [2]
based acetamide
Isatin N-
phenylacetamide  Indole-2,3-dione )

hCA 45.10 nM (Ki) [3]

based

sulphonamides

derivative 2h

hCAIll

5.87 nM (Ki)

(3]

hCA XIlI

7.91 nM (Ki)

(3]

DNA Methyltransferase (DNMT) Inhibition

N,N'-(alkanediyl)bis(phenylacetamide) derivatives have been synthesized and evaluated for

their ability to inhibit DNA methyltransferases, which are promising targets for cancer therapy.

[4]
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Derivative % Inhibition at
Compound ID Target Enzyme Reference
Structure 200 pM

N,N'-(pentane-
1,5-diyl)bis(2-(3-

12 DNMT 91% [4]
bromophenyl)ace
tamide)
N,N'-
) (alkanediyl)bis(p
1-16 (series) DNMT 21-91% [4]

henylacetamide)

derivatives

Psammaplin A

- DNMT >100% [4]
(Control)

a-Glucosidase Inhibition

4,5-diphenylimidazole-N-phenylacetamide derivatives have been designed and synthesized as
inhibitors of a-glucosidase, an enzyme involved in carbohydrate digestion and a target for
managing type 2 diabetes.[5]
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Derivative
Substituents

Compound ID (on N- Target Enzyme  Ki (uM) Reference
phenylacetami

de moiety)
2-methoxy- ]

71 ) o-glucosidase 14.65+2.54 [5]
phenoxy, 4-nitro
2-methoxy-

7h phenoxy, 4- a-glucosidase Good [5]
chloro

) Various ]

7a-l (series) o a-glucosidase 14.65 - 37.466 [5]
substitutions

Acarbose ]
- o-glucosidase 42.38 +5.73 [5]

(Standard)

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings.[2]
This section outlines the general procedures for molecular docking studies and the synthesis of
N,N-Diphenylacetamide derivatives as reported in the cited literature.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of
a ligand to a protein target.[1][6] The general workflow involves the following steps:

e Protein and Ligand Preparation: The three-dimensional structures of the target enzymes are
obtained from the Protein Data Bank (PDB).[1][7] All water molecules are typically removed,
and the protein structure is prepared for docking.[7] The 2D structures of the N,N-
Diphenylacetamide derivatives are drawn using chemical drawing software like
ChemDraw/ChemSketch and converted to 3D structures.[1] Their geometry is then optimized

to the lowest energy state.[1]
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» Docking Simulation: Docking is performed using software like AutoDock.[8] The program
explores various possible conformations of the ligand within the active site of the enzyme
and calculates the binding energy for each pose.[6]

e Analysis of Results: The docking results are analyzed to identify the most stable ligand-
protein complex, which is typically the one with the lowest binding energy.[8] The interactions
between the ligand and the amino acid residues in the active site are also examined.

Synthesis Protocol: 2-chloro-N,N-diphenylacetamide

A common method for the synthesis of the parent 2-chloro-N,N-diphenylacetamide involves
the chloroacetylation of diphenylamine.[9]

e Reaction Setup: Diphenylamine is reacted with chloroacetyl chloride.[9]
o Reaction Conditions: The reaction is typically carried out under reflux.[1]

 Purification: The resulting product is filtered, dried, and recrystallized, often from absolute
ethanol.[1]

Subsequent modifications can be made to this core structure to synthesize a variety of
derivatives.[1]

Visualizing the Process and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a
typical molecular docking workflow and the cyclooxygenase (COX) signaling pathway, which is
a key target for the anti-inflammatory N,N-Diphenylacetamide derivatives.
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A generalized workflow for molecular docking studies.
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The COX signaling pathway and the inhibitory action of N,N-Diphenylacetamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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